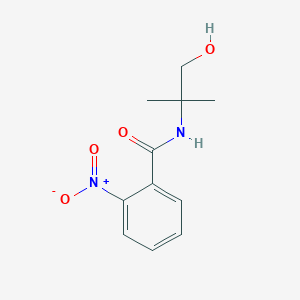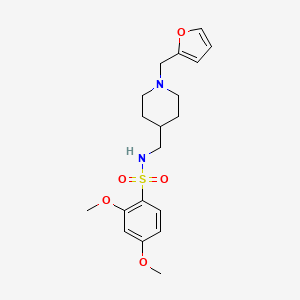
1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine is a heterocyclic compound that contains both a thiadiazole ring and a piperidine ring The thiadiazole ring is known for its aromatic properties and the presence of sulfur and nitrogen atoms, which contribute to its unique chemical reactivity
Mecanismo De Acción
Target of Action
It is known that these compounds are useful as key intermediates in the synthesis of pharmaceutical compounds .
Mode of Action
It is suggested that similar compounds may interfere with dna synthesis, consequently inhibiting replication of both human tumor and bacterial cells .
Biochemical Pathways
It is known that similar compounds can bind with high affinity to multiple receptors, which can lead to a variety of biological activities .
Result of Action
Similar compounds have been reported to show inhibitory activity against certain viruses .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including their lipophilicity .
Análisis Bioquímico
Biochemical Properties
It is known that thiadiazole derivatives have been found to exhibit potent antimicrobial activities
Cellular Effects
Some studies suggest that thiadiazole derivatives can have cytotoxic effects on multiple human cancer cell lines
Molecular Mechanism
It is suggested that the 1,3,4-substituted-thiadiazole moiety plays a crucial role in bonding and hydrophobic interaction with key amino acid residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine can be synthesized through a multi-step process. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Amines, alkyl halides; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine has several scientific research applications:
Comparación Con Compuestos Similares
- 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)morpholine
- 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)pyrrolidine
- 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)azepane
Comparison: 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. Compared to its analogs with different nitrogen-containing rings, this compound may exhibit distinct reactivity and biological activity . The piperidine ring’s size and flexibility can influence the compound’s binding affinity to molecular targets, making it a valuable scaffold in drug design .
Propiedades
IUPAC Name |
(3-methyl-1,2,4-thiadiazol-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-7-10-8(14-11-7)9(13)12-5-3-2-4-6-12/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRZEXBSJCYPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2683504.png)
![{2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanamine](/img/structure/B2683506.png)
![3-({[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(3,4-DIMETHYLPHENYL)PYRIDAZINE](/img/structure/B2683507.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683511.png)
![({[4-BROMO-2-(4-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE](/img/structure/B2683514.png)




![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2683520.png)


